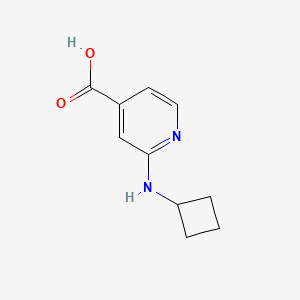

2-(Dimethylamino)quinoline-6-carboxylic acid

描述

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their variety of applications in medicinal and synthetic organic chemistry . Various methods have been reported for the synthesis of quinoline derivatives, including microwave-assisted preparation , and the use of alternative reaction methods such as using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

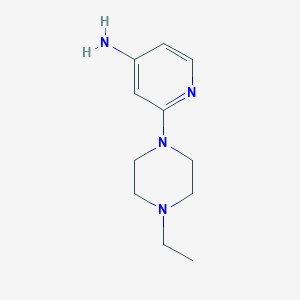

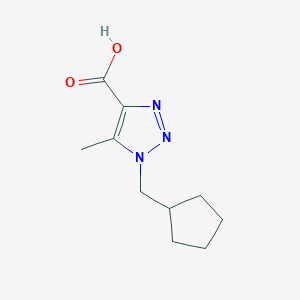

The molecular structure of 2-(Dimethylamino)quinoline-6-carboxylic acid consists of a quinoline ring system substituted by a carboxyl group and a dimethylamino group. The exact position and orientation of these substituents can influence the properties and reactivity of the molecule.Chemical Reactions Analysis

Quinoline derivatives, including 2-(Dimethylamino)quinoline-6-carboxylic acid, are known to participate in a variety of chemical reactions. These reactions often involve the quinoline ring system and can lead to the formation of a wide range of biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Dimethylamino)quinoline-6-carboxylic acid can be inferred from its molecular structure. It is a solid compound with a molecular weight of 216.24 g/mol. Further details about its specific physical and chemical properties such as melting point, solubility, etc., were not found in the search results.科学研究应用

Drug Discovery and Medicinal Chemistry

2-(Dimethylamino)quinoline-6-carboxylic acid serves as a vital scaffold in drug discovery due to its structural similarity to quinoline, which is a core template in medicinal chemistry . Its derivatives are explored for their potential as therapeutic agents due to their broad spectrum of bioactivity. This compound can be functionalized to create novel molecules with potential pharmacological properties.

Organic Synthesis

In synthetic organic chemistry, this compound is utilized for constructing complex molecules. It can undergo various chemical reactions, providing a pathway to synthesize a wide array of quinoline derivatives. These derivatives are crucial for developing new materials and chemicals with specific properties .

Biological Activity Studies

The quinoline moiety is known for its biological activities, and derivatives of 2-(Dimethylamino)quinoline-6-carboxylic acid are studied for their bioactivity. Researchers investigate these compounds for their potential use in treating various diseases, including those caused by bacteria and viruses .

Industrial Applications

Quinoline compounds, including 2-(Dimethylamino)quinoline-6-carboxylic acid, find applications in industrial chemistry. They are used as intermediates in the manufacture of dyes, agrochemicals, and other industrial chemicals .

Enzyme Inhibition Studies

This compound has been reported to inhibit the oxidation of key metabolic enzymes in rat liver mitochondria, such as pyruvate and α-ketoglutarate dehydrogenases. This inhibition is significant for studying metabolic pathways and developing inhibitors for therapeutic purposes .

Analytical Chemistry

2-(Dimethylamino)quinoline-6-carboxylic acid can be used as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring accurate measurement and analysis in pharmaceutical testing .

未来方向

The future directions for research on 2-(Dimethylamino)quinoline-6-carboxylic acid could involve further exploration of its synthesis methods, investigation of its chemical reactivity, and study of its potential biological activities. Given the wide range of applications of quinoline derivatives in medicinal and synthetic organic chemistry , there is potential for significant advancements in these areas.

属性

IUPAC Name |

2-(dimethylamino)quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)11-6-4-8-7-9(12(15)16)3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXZWOXQTWHGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)quinoline-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1453789.png)

![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)

![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)